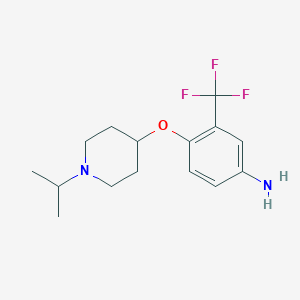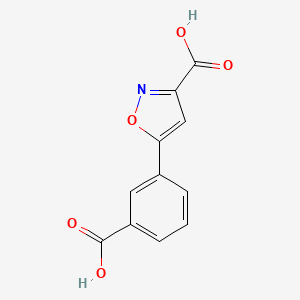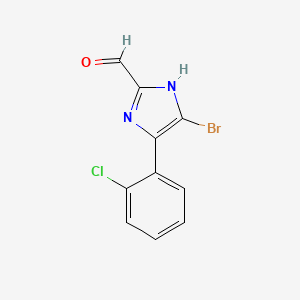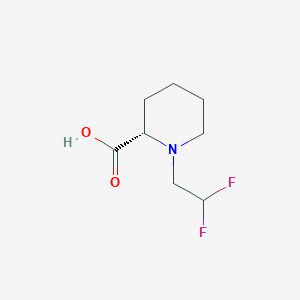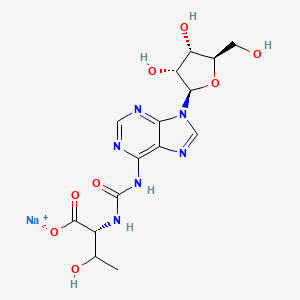![molecular formula C20H24N2O3 B13714795 N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine is a compound that features a benzyloxy group attached to an azetidine ring, which is further connected to an ethanamine chain The Cbz (carbobenzyloxy) group is a common protecting group used in organic synthesis, particularly in peptide chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine typically involves the protection of amine groups using the Cbz group. One common method involves the reaction of benzyl chloroformate with the amine group in the presence of a base such as sodium carbonate or triethylamine . The reaction proceeds under mild conditions, often at room temperature, to yield the protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is commonly used for the deprotection of the Cbz group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Deprotection of the Cbz group yields the free amine.
Substitution: Nucleophilic substitution yields various substituted azetidine derivatives.
Scientific Research Applications
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality, preventing unwanted reactions during synthetic procedures. The deprotection process, typically through hydrogenolysis, releases the free amine, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Used for the protection of amines as benzyloxycarbonyl derivatives.
N-Cbz-protected amino acids: Commonly used in peptide synthesis for the protection of amino groups.
Uniqueness
N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other Cbz-protected compounds. This structural feature makes it valuable in the synthesis of specialized molecules and in the study of azetidine-containing compounds.
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl N-[2-(3-phenylmethoxyazetidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C20H24N2O3/c23-20(25-16-18-9-5-2-6-10-18)21-11-12-22-13-19(14-22)24-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,23) |
InChI Key |
GDVROQGVBLUYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCNC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




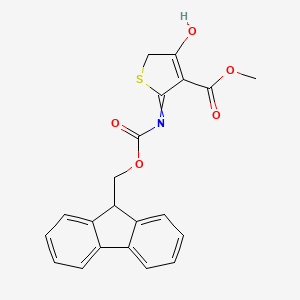
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)

